molecular formula C15H18N4S B5777975 N-quinoxalin-6-ylazepane-1-carbothioamide

N-quinoxalin-6-ylazepane-1-carbothioamide

Cat. No.: B5777975
M. Wt: 286.4 g/mol
InChI Key: XJNZEUIJIWDPBL-UHFFFAOYSA-N
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Description

N-quinoxalin-6-ylazepane-1-carbothioamide: is a heterocyclic compound that features a quinoxaline ring fused with an azepane ring and a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-quinoxalin-6-ylazepane-1-carbothioamide typically involves the reaction of quinoxaline derivatives with azepane and carbothioamide precursors. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with azepane-1-carbothioamide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-quinoxalin-6-ylazepane-1-carbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

N-quinoxalin-6-ylazepane-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-quinoxalin-6-ylazepane-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler compound with a similar core structure.

    Azepane: A seven-membered nitrogen-containing ring.

    Carbothioamide: A functional group containing sulfur and nitrogen.

Uniqueness

N-quinoxalin-6-ylazepane-1-carbothioamide is unique due to its combination of a quinoxaline ring, an azepane ring, and a carbothioamide group. This unique structure imparts distinct chemical and biological properties that are not found in simpler compounds .

Properties

IUPAC Name

N-quinoxalin-6-ylazepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c20-15(19-9-3-1-2-4-10-19)18-12-5-6-13-14(11-12)17-8-7-16-13/h5-8,11H,1-4,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNZEUIJIWDPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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